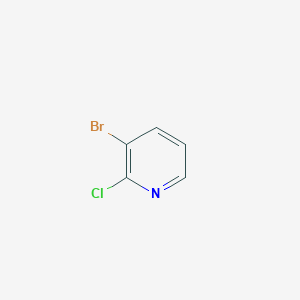

3-Bromo-2-chloropyridine

Overview

Description

3-Bromo-2-chloropyridine (CAS RN: 36953-42-1) is a halogenated pyridine derivative with the molecular formula C₅H₃BrClN and a molecular weight of 192.440 g/mol . It is characterized by a bromine atom at the 3-position and a chlorine atom at the 2-position of the pyridine ring. Key identifiers include:

This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki, Stille) and coordination chemistry. Its reactivity stems from the electron-withdrawing effects of halogens, which activate the pyridine ring for nucleophilic substitution or metal-catalyzed transformations .

Preparation Methods

Direct Halogenation of Pyridine Derivatives

Bromination of 2-Chloropyridine

Electrophilic bromination of 2-chloropyridine represents a straightforward route to 3-bromo-2-chloropyridine. The chloro substituent at position 2 exerts a meta-directing effect, theoretically favoring bromination at position 5. However, steric and electronic factors may shift regioselectivity. In a related synthesis, 3-bromo-6-chloropyridin-2-amine was prepared via bromination of 6-chloro-pyridin-2-ylamine using bromine in chloroform, yielding 17–25.5% . Adapting this to 2-chloropyridine would require stringent temperature control (0–20°C) and extended reaction times (16 hours) .

Mechanistic Considerations :

-

Bromine (Br₂) acts as the electrophile, with chloroform as an inert solvent.

-

The electron-withdrawing chloro group deactivates the pyridine ring, slowing reaction kinetics but enhancing selectivity.

-

Side products may arise from dibromination or positional isomerism, necessitating chromatographic purification .

Chlorination of 3-Bromopyridine

Introducing chlorine at position 2 of 3-bromopyridine via electrophilic chlorination faces challenges due to the nitrogen’s strong meta-directing influence. Chlorine donors like Cl₂ or SO₂Cl₂ in the presence of Lewis acids (e.g., FeCl₃) could facilitate substitution. For example, the synthesis of 3-bromo-6-chloropyridine oxynitride employed trifluoroacetic anhydride and carbamide peroxide under ice-cooled conditions , suggesting that similar oxidative systems might stabilize reactive intermediates during chlorination.

Metalation and Halogen Quenching Strategies

Directed Ortho Metalation (DoM)

Temporary directing groups, such as trimethylsilyl (TMS) or methoxy groups, can enhance regiocontrol. For instance, 3-bromo-6-chloropyridine-2-cyanogen was synthesized via TMSCN addition to an oxynitride intermediate . Applying this strategy:

-

Lithiation : Treat 2-chloropyridine with LDA (lithium diisopropylamide) at -78°C to generate a lithiated species at position 3.

-

Quenching : Introduce Br₂ or BrCN to install bromine, followed by aqueous workup.

Advantages :

-

High regioselectivity achievable with directed metalation.

Cross-Coupling Approaches

Suzuki-Miyaura Coupling

A palladium-catalyzed coupling between 2-chloropyridine-3-boronic acid and aryl halides could construct the target molecule. In a similar vein, 6-chloro-3,3'-bipyridin-2-amine was synthesized using tetrakis(triphenylphosphine)palladium(0) and potassium carbonate in dioxane/water (80°C, 16 hours) . Adapting this:

| Reaction Component | Role | Quantity |

|---|---|---|

| 2-Chloro-3-boronopyridine | Boronic acid partner | 1.0 equiv |

| Aryl bromide | Electrophilic coupling partner | 1.1 equiv |

| Pd(PPh₃)₄ | Catalyst | 5 mol% |

| K₂CO₃ | Base | 3.0 equiv |

Yield Considerations : Reported yields for analogous reactions range from 17% to 68% , influenced by steric hindrance and electronic effects.

Functional Group Interconversion

Sandmeyer Reaction

Converting an amine to a halide via diazotization offers a two-step pathway:

-

Diazotization : Treat 3-amino-2-chloropyridine with NaNO₂ and HCl at 0–5°C.

-

Bromination : Quench the diazonium salt with CuBr or HBr.

This method mirrors the synthesis of 3-bromo-6-chloropyridin-2-amine , where bromine was introduced via electrophilic substitution .

Comparative Analysis of Synthetic Routes

| Method | Conditions | Yield* | Pros | Cons |

|---|---|---|---|---|

| Bromination of 2-Cl-Py | Br₂, CHCl₃, 0–20°C, 16h | 17–26% | Simple reagents | Low yield, regioselectivity issues |

| Suzuki Coupling | Pd(PPh₃)₄, dioxane/H₂O, 80°C | 48–68% | High regiocontrol | Requires boron reagent synthesis |

| Directed Metalation | LDA, BrCN, -78°C | N/A | Excellent selectivity | Sensitive to moisture, low temps |

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-chloropyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine or chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Suzuki Coupling: This reaction involves the coupling of this compound with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Reduction: The compound can be reduced to form 2-chloropyridine or 3-bromopyridine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Suzuki Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases like potassium carbonate (K2CO3), and solvents such as toluene or ethanol.

Reduction: Lithium aluminum hydride (LiAlH4) in ether or tetrahydrofuran (THF).

Major Products

Nucleophilic Substitution: Substituted pyridines with various functional groups.

Suzuki Coupling: Biaryl compounds.

Reduction: 2-chloropyridine or 3-bromopyridine.

Scientific Research Applications

3-Bromo-2-chloropyridine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Employed in the development of bioactive compounds and enzyme inhibitors.

Medicine: Utilized in the synthesis of potential therapeutic agents for various diseases.

Industry: Applied in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-2-chloropyridine involves its reactivity towards nucleophiles and electrophiles. The presence of both bromine and chlorine atoms on the pyridine ring makes it a versatile intermediate in organic synthesis. The compound can participate in various reactions, forming covalent bonds with other molecules and leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific reactions and applications .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogenated Pyridines

Key Observations :

- Electronic Effects : Chlorine (electron-withdrawing) at C2 in this compound enhances electrophilicity at adjacent positions, facilitating cross-coupling reactions. In contrast, methyl groups (electron-donating) in 2-Bromo-3-methylpyridine reduce reactivity .

- Steric Effects : Bulkier substituents (e.g., iodine in 5-Bromo-2-chloro-3-iodopyridine) may hinder reactions requiring steric access to the pyridine ring .

Amino-Substituted Derivatives

Comparison :

- Amino groups introduce nucleophilic sites, enabling further functionalization (e.g., amide formation). The position of amino groups relative to halogens dictates regioselectivity in subsequent reactions .

Cross-Coupling Reactions

- This compound : Used in Stille couplings to synthesize 3-tributylstannyl-2-chloropyridine with 64% yield . Suzuki couplings with boronic acids yield benzimidazole derivatives for phosphodiesterase inhibitors .

- 2-Bromo-3-methylpyridine : Lower reactivity in cross-couplings due to steric hindrance from the methyl group; typically requires harsher conditions .

- 3-Bromo-6-chloro-2-fluoropyridine : Fluorine enhances metabolic stability in drug candidates, though synthesis costs are higher .

Alkoxylation

- This compound reacts with alkoxides to form 2-alkoxy-3-bromopyridines. Reported yields (63% ) exceed those of 2-methoxypyridine (49% ), highlighting chlorine’s activating role .

Coordination Chemistry and Magnetic Properties

This compound forms copper(II) complexes with distinct magnetic behaviors:

Comparison :

- Chlorine’s electronegativity in this compound stabilizes antiferromagnetic interactions, whereas dichloropyridine ligands allow for varied magnetic coupling due to conformational flexibility .

Biological Activity

3-Bromo-2-chloropyridine is a halogenated pyridine derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₅H₃BrClN

- Molecular Weight : 192.44 g/mol

- Melting Point : 54-57 °C

- Boiling Point : 219.8 °C at 760 mmHg

- Density : 1.7 g/cm³

This compound's structure includes two halogen substituents (bromine and chlorine) on the pyridine ring, which influence its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves halogenation reactions of pyridine derivatives. It can undergo various transformations, including:

- Nucleophilic Substitution Reactions : The halogen atoms can be replaced by nucleophiles such as amines or thiols .

- Cross-Coupling Reactions : It participates in reactions like Suzuki-Miyaura coupling and Heck reactions, facilitating the formation of complex organic molecules .

Antitumor Activity

Research has demonstrated that this compound exhibits significant antitumor properties. A study investigated its derivatives' inhibitory effects on the PI3Kα pathway, a crucial target in cancer therapy. The compound showed promising results with IC₅₀ values in the low micromolar range, indicating effective inhibition of cancer cell proliferation .

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in cell signaling pathways. For instance, it has been shown to inhibit PI3Kα with an IC₅₀ value as low as 1 nM for some derivatives . This inhibition disrupts cellular processes such as growth and survival in cancer cells.

Case Studies

- In Vitro Studies on HepG2 Cells :

- PI3Kα Kinase Assay :

Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard synthetic methods for preparing copper(II) complexes using 3-bromo-2-chloropyridine?

Copper(II) complexes are synthesized by reacting stoichiometric amounts of copper(II) halides (e.g., CuCl₂·2H₂O or CuBr₂) with this compound in protic solvents like 1-propanol. For example, dissolving 0.5 mmol CuCl₂·2H₂O and 1.0 mmol ligand in 8 mL 1-propanol yields bis(this compound)dichloridocopper(II) (32% yield). Slow evaporation over days facilitates crystallization, though yields vary due to ligand recrystallization .

Q. How are these complexes characterized structurally and compositionally?

Key techniques include:

- IR spectroscopy : Identifies ligand coordination via shifts in pyridine ring vibrations (e.g., 1577 cm⁻¹ for C=N stretching in compound 2) .

- Elemental analysis : Confirms stoichiometry (e.g., C, H, N percentages for C₁₀H₆N₂Cl₂Br₄Cu) .

- Single-crystal X-ray diffraction : Resolves coordination geometry (e.g., distorted tetrahedral vs. square planar) and intermolecular interactions .

Advanced Research Questions

Q. How do ligand conformations (syn vs. anti) influence magnetic properties in copper(II) complexes?

Syn- and anti-conformations in (this compound)₂CuX₂ complexes alter crystal packing and magnetic superexchange pathways. For instance, compound 1 [(this compound)₂CuBr₂] exhibits paramagnetism (θ = -0.9 K) due to weak halide···halide interactions (>5 Å), while compound 2 [(this compound)₂CuCl₂] shows 1-D antiferromagnetic behavior (J = -19.6 K) linked to its syn-conformation and distorted tetrahedral geometry .

Q. What challenges arise in crystallizing dichloride analogs, and how can they be mitigated?

Dichloride complexes (e.g., compound 2) often yield poor-quality crystals due to solvent sensitivity or conformational flexibility. Repeated crystallization attempts in 1-propanol/acetonitrile mixtures and rapid filtration to remove unreacted ligand can improve crystal stability. However, incomplete refinement (e.g., mean trans angle of 150° at Cu in compound 2) may persist .

Q. How does photoinduced nucleophilic substitution expand the utility of this compound?

Under UV light, this compound reacts with phenols (e.g., 4-(tert-butyl)phenol) to form benzofuropyridines via intramolecular cyclization. Optimizing solvent polarity (e.g., DMF) and irradiation time increases yields (e.g., 25% for 6-(tert-butyl)benzofuro[2,3-b]pyridine) .

Q. Why do bromide ligands favor dual syn/anti conformations in the same crystal lattice?

Bromide’s larger ionic radius increases lattice flexibility, enabling co-crystallization of syn- and anti-conformers in compounds like (this compound)₂CuBr₂. This rare phenomenon enhances magnetic diversity, as seen in compound 3’s weak ferromagnetism (J = 2.9 K) .

Q. Methodological Insights

- Magnetic susceptibility analysis : Use SQUID magnetometry (0–50 kOe, 1.8–300 K) to fit data to models like the Heisenberg chain (for 1-D systems) or Curie-Weiss law (for paramagnets) .

- Crystallographic refinement : SHELXL software is preferred for small-molecule structures, though partial disorder in dichloride complexes may require constraints .

Properties

IUPAC Name |

3-bromo-2-chloropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrClN/c6-4-2-1-3-8-5(4)7/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDYNIWBNWMFBDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40351220 | |

| Record name | 3-Bromo-2-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52200-48-3 | |

| Record name | 3-Bromo-2-chloropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52200-48-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-2-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-2-chloropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.